2-Formylphenyl benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

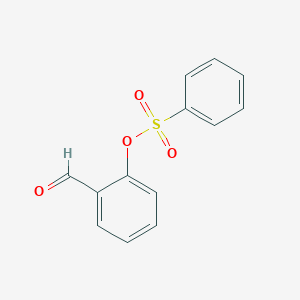

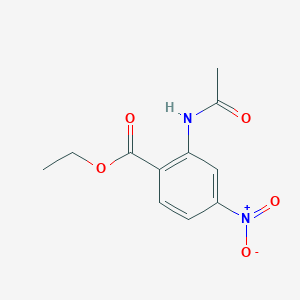

2-Formylphenyl benzenesulfonate is a chemical compound with the molecular formula C13H10O4S and a molecular weight of 262.28100 . It is also known by other synonyms such as Benzolsulfonylsalicylaldehyd and 2-benzenesulfonyloxy-benzaldehyde .

Synthesis Analysis

The synthesis of 2-Formylphenyl benzenesulfonate and its derivatives has been reported in several studies . For instance, a study reported the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride . Another study reported the synthesis of a novel single crystal of (3- (4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate via a one-pot sequential strategy under sonication .Molecular Structure Analysis

The molecular structure of 2-Formylphenyl benzenesulfonate consists of 13 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 262.03000 .Aplicaciones Científicas De Investigación

Synthesis of Sulfonate Esters

This compound is used in the synthesis of benzene sulfonate esters from phenols. The process involves N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride under mild conditions, which results in excellent yields .

Schiff Base Formation

2-Formylphenyl benzenesulfonate is utilized in the creation of Schiff bases with arensulfonate groups. These bases are synthesized through the reaction with 2-aminophenol and characterized using structural and spectroscopic techniques .

Drug Design and Characterization

In drug research, novel series of derivatives of this compound have been designed to inhibit specific enzymes. These derivatives have been studied for their inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase, which is significant in medicinal chemistry .

Hydrogen Bonding Research

The compound’s unique properties make it a candidate for studying hydrogen bonding interactions, which are crucial in crystal engineering and the development of metal–organic frameworks .

Mecanismo De Acción

Target of Action

Related compounds have been found to inhibit enzymes such as decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1), which plays a crucial role in the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis .

Mode of Action

It’s known that related compounds exert their inhibitory effects on their target enzymes through the formation of hydrogen bonds with pivotal active site residues . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Related compounds have been shown to interfere with the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis . This interference could potentially lead to downstream effects such as the disruption of cell wall integrity and function.

Pharmacokinetics

In silico analysis has been used to study the adme properties of related compounds . Such studies can provide insights into the compound’s bioavailability and potential for therapeutic use.

Result of Action

Related compounds have demonstrated promising antibacterial and antifungal activity, with low toxicity and no adverse effects on normal cells . This suggests that 2-Formylphenyl Benzenesulfonate could potentially have similar effects.

Propiedades

IUPAC Name |

(2-formylphenyl) benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLLZDOQOCIQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-[(4-chlorobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372847.png)

![6-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372855.png)

![6-Amino-5-[(4-methylbenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372867.png)